molecular formula C11H7ClN2O2 B7966082 2-Chloro-4-(4-nitrophenyl)pyridine

2-Chloro-4-(4-nitrophenyl)pyridine

Cat. No.: B7966082
M. Wt: 234.64 g/mol
InChI Key: XSJAJEWTQYTTPI-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-nitrophenyl)pyridine is an organic compound with the molecular formula C11H7ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a nitrophenyl group at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-nitrophenyl)pyridine typically involves the nitration of 2-chloropyridine followed by a coupling reaction with a nitrophenyl derivative. One common method involves the reaction of 2-chloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the fourth position. The reaction conditions usually require controlled temperatures and careful handling of reagents to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-nitrophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: 2-Amino-4-(4-nitrophenyl)pyridine.

    Reduction: 2-Chloro-4-(4-aminophenyl)pyridine.

    Coupling: Various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

2-Chloro-4-(4-nitrophenyl)pyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-nitrophenyl)pyridine depends on its specific application. In biological systems, it may act as an inhibitor or antagonist by binding to specific molecular targets such as enzymes or receptors. The presence of the nitrophenyl group can enhance its binding affinity and specificity, while the chlorine atom can influence its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-nitrophenyl)pyridine is unique due to the combination of the nitrophenyl and chloro substituents on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

IUPAC Name

2-chloro-4-(4-nitrophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-7-9(5-6-13-11)8-1-3-10(4-2-8)14(15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJAJEWTQYTTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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